

The Discovery and Development of Bimokalner (ACOU085): A Novel Otoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimokalner (ACOU085) is a first-in-class, small-molecule Kv7.4 potassium channel activator in clinical development for the prevention of sensorineural hearing loss. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of **Bimokalner** for the prevention of cisplatin-induced hearing loss. Cisplatin, a cornerstone of chemotherapy for various cancers, is frequently associated with severe and permanent ototoxicity, representing a significant unmet medical need. **Bimokalner**'s targeted action on the outer hair cells of the cochlea offers a promising therapeutic strategy to mitigate this debilitating side effect. This document details the scientific rationale for targeting the Kv7.4 channel, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in its evaluation.

Introduction: The Challenge of Cisplatin-Induced Ototoxicity

Cisplatin is a highly effective chemotherapeutic agent used in the treatment of numerous solid tumors, including testicular, ovarian, and bladder cancers.[1] Despite its efficacy, cisplatin's use is often limited by severe, dose-dependent side effects, most notably ototoxicity.[2] Up to 80% of patients treated with cisplatin may experience clinically significant and permanent hearing loss.[1][2] This hearing loss is sensorineural in nature, resulting from irreversible damage to the

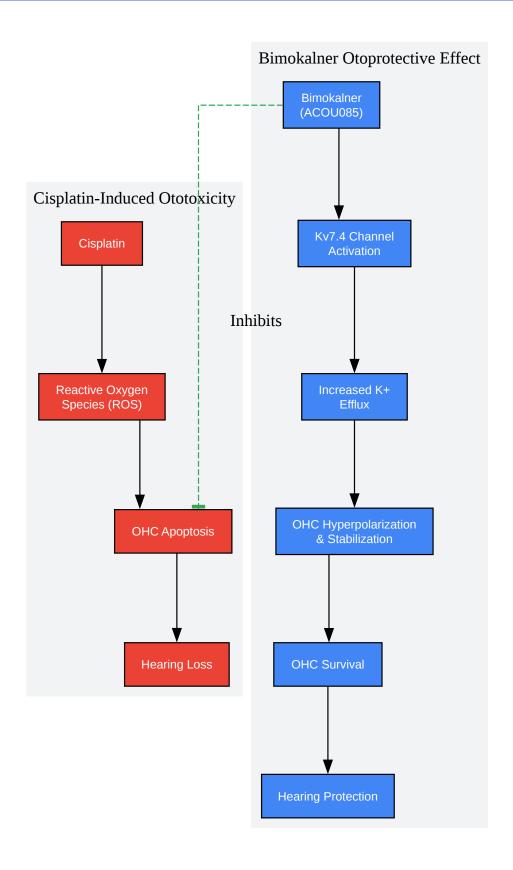
sensory cells of the inner ear, primarily the outer hair cells (OHCs).[2][3] The loss of OHCs leads to a decrease in hearing sensitivity and frequency discrimination. Currently, there are no approved drugs for the prevention of cisplatin-induced hearing loss, creating a critical need for effective otoprotective therapies.

Discovery and Rationale: Targeting the Kv7.4 Potassium Channel

The discovery of **Bimokalner** stemmed from research into the fundamental mechanisms of auditory function and hair cell survival. The voltage-gated potassium channel Kv7.4, encoded by the KCNQ4 gene, is a key regulator of OHC function and homeostasis.[4][5]

Key Roles of Kv7.4 in Outer Hair Cells:

- Potassium Recycling: Kv7.4 channels are crucial for the efflux of potassium ions (K+) from OHCs, a critical step in maintaining the electrochemical gradients necessary for hearing.[4]
 [6]
- Membrane Potential Regulation: These channels help to establish and maintain the resting membrane potential of OHCs.[5]
- Cellular Homeostasis and Survival: Proper Kv7.4 function is essential for OHC survival.
 Reduced activity of this channel is associated with various forms of hearing loss, including genetic, noise-induced, and age-related hearing loss.[4][5]


The hypothesis underlying the development of **Bimokalner** is that enhancing the activity of Kv7.4 channels in OHCs can protect them from ototoxic insults like cisplatin. By activating these channels, **Bimokalner** is proposed to stabilize OHC function and promote their resilience to damage.

Mechanism of Action of Bimokalner

Bimokalner is a potent and selective small-molecule activator of the Kv7.4 potassium channel. Its mechanism of action is centered on modulating the function of OHCs to confer protection against cisplatin-induced damage.

The proposed otoprotective signaling pathway of **Bimokalner** is illustrated below:

Click to download full resolution via product page

Caption: **Bimokalner**'s activation of Kv7.4 channels in OHCs promotes their survival and protects against cisplatin-induced hearing loss.

Preclinical Development

Bimokalner has undergone preclinical evaluation in various animal models to assess its pharmacokinetics, safety, and efficacy in preventing hearing loss.

Pharmacokinetic Studies

Pharmacokinetic studies were conducted to ensure that **Bimokalner**, when administered via transtympanic injection, could reach the target site in the cochlea at therapeutically relevant concentrations.

Experimental Protocol: Pharmacokinetic Analysis in Mice

A study in a senescence-accelerated mouse prone 8 (SAMP8) model of age-related hearing loss included a pharmacokinetic analysis of ACOU085.[7]

- Animal Model: SAMP8 mice.
- Drug Formulation: ACOU085 was prepared in a proprietary, slow-release gel formulation at concentrations of 0.6% w/v and 6.0% w/v.[7]
- Administration: A single transtympanic injection of the ACOU085 formulation was administered.[7]
- Sample Collection: Cochlear perilymph and tissue were collected at various time points postadministration.
- Analysis: Drug levels in the collected samples were quantified.

Results:

The study confirmed that ACOU085 readily diffused from the middle ear into the cochlea, achieving drug levels well above the nanomolar range.[7] The sustained-release formulation provided a therapeutically relevant exposure for an estimated 7 to 14 days.[7]

Table 1: Summary of Preclinical Pharmacokinetic Data for ACOU085

Parameter	Result	Reference
Route of Administration	Transtympanic Injection	[7]
Formulation	Proprietary Slow-Release Gel	[7]
Cochlear Penetration	Confirmed	[7]
Therapeutic Exposure	Estimated 7-14 days	[7]

Efficacy in an Animal Model of Age-Related Hearing Loss

While specific data from cisplatin-induced hearing loss models are not publicly available, a study in the SAMP8 mouse model of age-related hearing loss provides evidence of **Bimokalner**'s otoprotective effects.

Experimental Protocol: Efficacy in SAMP8 Mice

- Animal Model: Senescence-accelerated mouse prone 8 (SAMP8).[7]
- Study Design: Within-subject design with unilateral administration of ACOU085 and contralateral vehicle control.[7]
- Treatment Groups: 0.6% w/v and 6.0% w/v ACOU085 in a slow-release gel.[7]
- Auditory Function Assessment: Auditory Brainstem Response (ABR) measurements were performed to assess hearing thresholds.[7]
- Morphological Analysis: Cochlear whole-mounts were analyzed to quantify Outer Hair Cell (OHC) loss.[7]

Results:

ACOU085 demonstrated a significant protective effect on both auditory function and OHC survival.

Table 2: Summary of Preclinical Efficacy Data for ACOU085 in SAMP8 Mice

Endpoint	Result	Reference
Click-Evoked ABR Threshold Shift (6.0% ACOU085)	Significantly reduced compared to vehicle-treated ears at 3 months post-treatment (p=0.029)	[7]
Outer Hair Cell (OHC) Loss (High-Frequency Region)	Concomitant reduction in OHC loss in ACOU085-treated ears	[7]

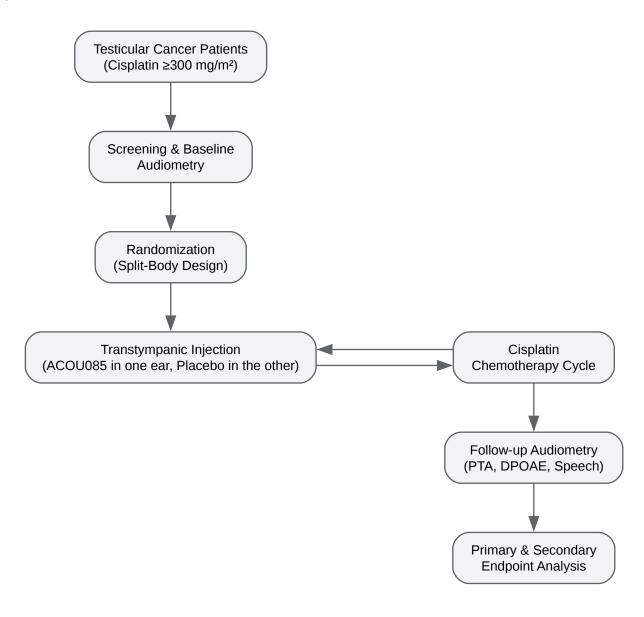
Efficacy in a Guinea Pig Model of Cisplatin-Induced Ototoxicity

Acousia Therapeutics has reported preclinical pharmacology data from a guinea pig model of cisplatin-induced ototoxicity.[8][9] These data support the potential of ACOU085 to prevent chemotherapy-induced hearing loss and outer hair cell apoptosis.[8][9] However, the specific quantitative data and detailed protocols from this study have not been publicly disclosed.

Clinical Development: The PROHEAR Study

Bimokalner (ACOU085) is currently being evaluated in a Phase 2a clinical trial, known as the PROHEAR study, for the prevention of cisplatin-induced hearing loss.[3][10]

Table 3: Overview of the PROHEAR Phase 2a Clinical Trial



Parameter	Description	Reference
Study Title	A Study on ACOU085 to Prevent Hearing Loss in Testicular Cancer Patients Receiving Cisplatin (PROHEAR)	[11]
Phase	2a	[3]
Study Design	Placebo-controlled, randomized, double-blind, split-body	[1]
Patient Population	Male testicular cancer patients undergoing high-dose cisplatin-based chemotherapy (≥300 mg/m²)	[3]
Intervention	Transtympanic injection of ACOU085 in one ear and placebo in the contralateral ear	[1]
Administration	3 injections per ear, corresponding to each 3-week chemotherapy cycle	[11]
Primary Outcome	Difference in hearing ability between the treated and untreated ears (≥10 dB difference in at least two frequencies on Pure Tone Audiometry)	[11]
Secondary Outcomes	Measures of ear function including Distortion Product Otoacoustic Emissions (DPOAE) and speech understanding	[11]

	Ongoing, with 50% patient	
Status	enrollment reached as of April	[1][2]
	2025	

Experimental Workflow: PROHEAR Clinical Trial

Click to download full resolution via product page

Caption: Workflow of the PROHEAR Phase 2a clinical trial for **Bimokalner**.

Conclusion and Future Directions

Bimokalner represents a promising, targeted therapeutic approach to address the significant unmet medical need for preventing cisplatin-induced hearing loss. Its novel mechanism of action, focused on the activation of the Kv7.4 potassium channel in outer hair cells, is supported by a strong scientific rationale and encouraging preclinical data. The ongoing PROHEAR Phase 2a clinical trial is a critical step in evaluating the efficacy and safety of **Bimokalner** in a clinical setting. Successful outcomes from this trial could lead to a paradigm shift in the management of cisplatin-induced ototoxicity, improving the quality of life for countless cancer survivors. Future research may explore the potential of **Bimokalner** in other forms of sensorineural hearing loss where Kv7.4 dysfunction plays a role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hearingreview.com [hearingreview.com]
- 2. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study > Acousia Therapeutics GmbH [acousia.com]
- 3. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences > Acousia Therapeutics GmbH [acousia.com]
- 4. hearinglosstreatmentreport.com [hearinglosstreatmentreport.com]
- 5. Activation of Kv7.4 in the cochlea as a therapeutic approach in a mouse model of agereated hearing loss [publikationen.uni-tuebingen.de]
- 6. mdpi.com [mdpi.com]
- 7. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11–15 > Acousia Therapeutics GmbH [acousia.com]
- 9. Acousia announces new preclinical data with small-molecule Kv7.4 activators for hearing loss | BioWorld [bioworld.com]

- 10. hearingreview.com [hearingreview.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [The Discovery and Development of Bimokalner (ACOU085): A Novel Otoprotective Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588733#discovery-and-development-of-bimokalner]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com